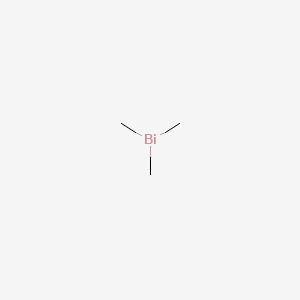

Trimethylbismuth

描述

属性

IUPAC Name |

trimethylbismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.Bi/h3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDYYQHYLJDCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Bi](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Bi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208039 | |

| Record name | Trimethylbismuth | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MP Biomedicals MSDS] | |

| Record name | Trimethyl bismuth | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-91-9 | |

| Record name | Trimethylbismuth | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylbismuth | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylbismuth | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylbismuthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLBISMUTH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN5YM172EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylbismuth: Chemical Properties and Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract: Trimethylbismuth (TMBi), an organometallic compound with the formula Bi(CH₃)₃, is a significant precursor in materials science and a subject of interest in synthetic chemistry.[1][2][3] Its unique properties, including high reactivity and volatility, make it essential for applications such as Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of advanced semiconductor materials.[2][3] This document provides a comprehensive overview of the chemical properties, molecular structure, synthesis, reactivity, and analytical characterization of this compound. It is intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless, volatile liquid at room temperature.[3][4] It is characterized by its high reactivity, particularly its sensitivity to air and moisture.[2] The compound is pyrophoric, meaning it can ignite spontaneously upon contact with air, and it reacts with water.[4][5] Due to this reactivity, it must be stored and handled under an inert atmosphere, such as nitrogen or argon.[2]

General and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₃H₉Bi | [1] |

| Molecular Weight | 254.08 g/mol | [2][3][6] |

| CAS Number | 593-91-9 | [1][2] |

| Appearance | Colorless liquid | [2][3][4] |

| Density | 2.3 g/mL | [7] |

| Melting Point | -85.9 °C | [6] |

| Boiling Point | 110 °C (decomposes) | [4][6][8] |

| Vapor Pressure | 27 mmHg @ 20 °C | [8] |

| Solubility | Soluble in non-polar organic solvents (e.g., benzene, toluene); reacts with water. | [4][8] |

Safety and Handling

This compound is a hazardous substance classified as highly flammable, pyrophoric, and toxic.[2][5] It is harmful if swallowed and toxic in contact with skin, causing severe skin burns and eye damage.[2][8] Handling requires stringent safety protocols, including the use of personal protective equipment (gloves, goggles, flame-resistant clothing) and working in a controlled, inert atmosphere.[2][5]

| Hazard Class | GHS Hazard Statement(s) | Source(s) |

| Flammable Liquids | H225: Highly flammable liquid and vapor | [2][8] |

| Pyrophoric Liquids | H250: Catches fire spontaneously if exposed to air | [2] |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | [2][8] |

| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | [2][8] |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | [2][8] |

| Serious Eye Damage | H318: Causes serious eye damage | [2][8] |

Molecular Structure and Bonding

This compound features a central bismuth atom in the +3 oxidation state covalently bonded to three methyl groups.[2][3]

Molecular Geometry

Electron diffraction studies have shown that this compound adopts a trigonal pyramidal geometry in the gas phase, consistent with VSEPR theory for an AX₃E₁ system.[9] The bismuth atom sits at the apex of the pyramid, with the three methyl groups forming the base.[9] This structure exhibits C₃ᵥ symmetry.[9]

| Structural Parameter | Value | Source(s) |

| Molecular Geometry | Trigonal Pyramidal | [9] |

| Symmetry | C₃ᵥ | [9] |

| Bi-C Bond Length | 2.22 - 2.24 Å | [9] |

Synthesis and Reactivity

Synthesis via Grignard Reaction

A common and effective method for preparing this compound involves the reaction of a bismuth trihalide (e.g., BiCl₃) with a methyl Grignard reagent (methylmagnesium halide).[10] The synthesis is performed in an ether solvent under an inert atmosphere to prevent side reactions with air and moisture.[10]

Caption: General workflow for the synthesis of this compound via a Grignard reaction.[10]

Key Reactions

-

Hydrolysis and Oxidation: this compound readily hydrolyzes in the presence of moisture to form bismuth oxide and methane.[1] When exposed to air, it can ignite spontaneously, burning with a dense white smoke of bismuth oxide.[4]

-

Pyrolysis: At temperatures above 100°C, TMBi can decompose explosively.[5] Controlled pyrolysis in the gas phase leads to the stepwise cleavage of the Bi-C bonds, forming intermediates such as methylbismuthinidene (BiMe) and ultimately atomic bismuth.[11] This process is fundamental to its application in MOCVD.[11]

-

Use in MOCVD: this compound serves as a volatile bismuth precursor for the growth of bismuth-containing thin films, such as GaAsBi and InAsBi alloys.[2][3] In the MOCVD reactor, TMBi and other organometallic precursors (e.g., trimethylgallium, trimethylindium, arsine) decompose thermally on a heated substrate to deposit the desired material.[2]

Caption: Logical workflow for Metal-Organic Chemical Vapor Deposition (MOCVD) using TMBi.[2]

Experimental Protocols and Characterization

Detailed Synthesis Protocol

The following protocol is based on a patented method for preparing high-purity this compound.[10]

-

Preparation of Grignard Reagent: In a three-necked flask equipped with a dropping funnel and condenser, add magnesium metal (1 eq) and an ether solvent (e.g., diethyl ether or diethylene glycol dimethyl ether). Slowly add a solution of a methyl halide (e.g., methyl iodide, 1 eq) in the same ether solvent dropwise to initiate the formation of methylmagnesium halide. The reaction is exothermic and should be controlled. Once the reaction is complete, the Grignard reagent is stored under an inert atmosphere.[10]

-

Synthesis of this compound: Dissolve bismuth trihalide (e.g., BiCl₃, 0.33 eq) in a high-boiling-point solvent. While stirring vigorously, add the previously prepared methylmagnesium halide solution dropwise to the bismuth trihalide solution.[10]

-

Isolation and Purification: After the reaction is complete, perform a reduced pressure distillation on the resulting mixture. Discard the initial 5-10% of the distillate (forerun).[10]

-

Final Rectification: Collect the crude TMBi product and perform a final fractional distillation (rectification). The middle fraction, typically 50-65% of the crude product volume, is collected as high-purity this compound.[10]

Characterization Techniques

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and study the fragmentation patterns of TMBi. Under electron ionization, TMBi shows a molecular ion peak at m/z = 254.[12][13] The spectrum also reveals peaks corresponding to the stepwise loss of methyl groups, with major fragments including Bi(CH₃)₂⁺ (m/z = 239), Bi(CH₃)⁺ (m/z = 224), and Bi⁺ (m/z = 209).[12] This technique is also invaluable for analyzing the decomposition products during pyrolysis studies.[11][12]

Caption: Pyrolysis decomposition pathway of this compound as observed in mass spectrometry.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for confirming the structure of TMBi. A single sharp resonance is expected for the nine equivalent protons of the three methyl groups. The chemical shift provides information about the electronic environment of the protons. For more complex organobismuth compounds, ²⁰⁹Bi NMR can also be employed, although it is less common due to the quadrupolar nature of the bismuth nucleus.[14]

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of organometallic compounds.[9] For TMBi, this technique would confirm the trigonal pyramidal geometry and provide precise measurements of Bi-C bond lengths and C-Bi-C bond angles in the crystalline state.[9][15]

References

- 1. CAS 593-91-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | TMBi | Bi(CH3)3 – Ereztech [ereztech.com]

- 3. This compound (TMBi) [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. Cas 593-91-9,BISMUTH TRIMETHYL | lookchem [lookchem.com]

- 7. americanelements.com [americanelements.com]

- 8. ereztech.com [ereztech.com]

- 9. Buy this compound | 593-91-9 [smolecule.com]

- 10. Preparation method of trimethyl bismuth - Eureka | Patsnap [eureka.patsnap.com]

- 11. blogs.rsc.org [blogs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Bismuthine, trimethyl- [webbook.nist.gov]

- 14. arxiv.org [arxiv.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Preparation of Trimethylbismuth

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of trimethylbismuth (Bi(CH₃)₃), a volatile, colorless liquid organobismuth compound. Due to its pyrophoric nature and sensitivity to air and moisture, the synthesis and handling of this compound require stringent anhydrous and anaerobic techniques.[1] This document details the prevalent synthetic methodologies, including Grignard reagent-mediated and organolithium-based routes, offering detailed experimental protocols. Furthermore, it presents a summary of the key physicochemical and spectroscopic data for the characterization of this compound.

Physicochemical Properties

This compound is a key precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of bismuth-containing thin films and nanomaterials.[1][2][3] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃H₉Bi[2][4][5][6][7] |

| Molecular Weight | 254.08 g/mol [1][2][4] |

| Appearance | Colorless liquid[1][4] |

| Boiling Point | 110 °C[2][4] |

| Melting Point | -85.9 °C[2][4] |

| Density | 2.3 g/mL[8] |

| Solubility | Soluble in organic solvents, reacts with water[5] |

| Stability | Pyrophoric in air, sensitive to moisture and heat[1] |

Synthetic Methodologies

The synthesis of this compound primarily involves the reaction of a bismuth(III) halide with a methylating agent, such as a Grignard reagent or an organolithium compound.

Grignard Reagent-Mediated Synthesis

This is a widely employed method for the preparation of this compound. The reaction involves the treatment of a bismuth(III) halide, typically bismuth(III) chloride (BiCl₃) or bismuth(III) bromide (BiBr₃), with an excess of methylmagnesium halide (CH₃MgX, where X = Cl, Br, I).

Reaction Scheme:

BiX₃ + 3 CH₃MgX → Bi(CH₃)₃ + 3 MgX₂

Experimental Protocol:

A detailed experimental protocol based on a patented method is provided below.[9]

Materials:

| Reagent/Material | Quantity | Moles |

| Magnesium (turnings) | 43.8 g | 1.80 mol |

| Methyl iodide | 142 g (62.3 mL) | 1.00 mol |

| Bismuth(III) chloride | 105 g | 0.33 mol |

| Diethyl ether (anhydrous) | 700 mL | - |

| High-boiling point solvent (e.g., Diethylene glycol dimethyl ether) | 500 mL | - |

| Nitrogen or Argon gas | - | - |

Procedure:

-

Preparation of Methylmagnesium Iodide (Grignard Reagent):

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a dropping funnel is flame-dried under a stream of inert gas (nitrogen or argon).

-

Magnesium turnings (43.8 g) and anhydrous diethyl ether (200 mL) are added to the flask.

-

A solution of methyl iodide (142 g) in anhydrous diethyl ether (500 mL) is placed in the dropping funnel.

-

A small amount of the methyl iodide solution is added to the magnesium suspension to initiate the reaction. The initiation is indicated by the appearance of turbidity and a gentle refluxing of the ether.

-

Once the reaction has started, the remaining methyl iodide solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure complete consumption of the magnesium. The resulting greyish solution of methylmagnesium iodide is cooled to room temperature and stored under an inert atmosphere.

-

-

Synthesis of this compound:

-

In a separate three-necked flask, bismuth(III) chloride (105 g) is suspended in a high-boiling point solvent (500 mL) under an inert atmosphere.

-

The prepared methylmagnesium iodide solution is added dropwise to the stirred bismuth(III) chloride suspension. An exothermic reaction occurs, and the reaction temperature should be controlled with an ice bath.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

The reaction mixture is carefully hydrolyzed by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation at atmospheric pressure.

-

The crude this compound is then purified by fractional distillation.[9] A forerun containing volatile impurities is discarded, and the fraction boiling at 110 °C is collected.

-

Organolithium-Based Synthesis

An alternative route to this compound involves the use of methyllithium (CH₃Li) as the methylating agent. This method can offer advantages in terms of reactivity and purity of the final product.

Reaction Scheme:

BiBr₃ + 3 CH₃Li → Bi(CH₃)₃ + 3 LiBr

Experimental Protocol:

A representative procedure is described below.[3]

Materials:

| Reagent/Material | Quantity | Moles |

| Bismuth(III) bromide | (e.g., 44.7 g) | (e.g., 0.1 mol) |

| Methyllithium (e.g., 1.6 M in diethyl ether) | (e.g., 187.5 mL) | (e.g., 0.3 mol) |

| Tetrahydrofuran (THF, anhydrous) | (e.g., 250 mL) | - |

| Diethyl ether (anhydrous) | - | - |

| Argon gas | - | - |

Procedure:

-

Reaction Setup:

-

A solution of bismuth(III) bromide in anhydrous THF is prepared in a flame-dried, argon-purged three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

-

Addition of Methyllithium:

-

The methyllithium solution is added dropwise to the stirred bismuth(III) bromide solution at room temperature.

-

The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

-

Reaction Completion and Work-up:

-

After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

The solvent is removed under reduced pressure.

-

-

Purification:

-

The resulting residue is purified by distillation to yield this compound. A reported yield for this method is approximately 54.8%.[3]

-

Purification

High-purity this compound is often required for applications in the electronics industry. Fractional distillation is the primary method for purification.[9]

Experimental Protocol for Fractional Distillation:

-

Initial Reduced Pressure Distillation:

-

The crude this compound is subjected to a preliminary distillation under reduced pressure.

-

The initial 5-10% of the distillate, which may contain lower-boiling impurities, is discarded.[9]

-

-

Rectification at Atmospheric Pressure:

-

The collected crude product is then subjected to a second, more precise fractional distillation (rectification) at atmospheric pressure.

-

The fraction collected between 25-35% of the total volume is typically a forerun.

-

The middle fraction, accounting for 50-65% of the volume, is collected as high-purity this compound.[9]

-

Spectroscopic Characterization

The identity and purity of this compound are confirmed using various spectroscopic techniques.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 254 | [Bi(CH₃)₃]⁺ (Molecular ion) |

| 239 | [Bi(CH₃)₂]⁺ |

| 224 | [Bi(CH₃)]⁺ |

| 209 | [Bi]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | ~1.1 (singlet) |

| ¹³C NMR | ~-5.0 |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The provided values are typical.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-2850 | C-H stretching |

| ~1440 | CH₃ asymmetric deformation |

| ~1150 | CH₃ symmetric deformation |

| ~530 | Bi-C stretching |

Logical and Experimental Workflows

The following diagrams illustrate the key logical relationships and experimental workflows in the synthesis and purification of this compound.

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for this compound.

Safety Considerations

This compound is a highly hazardous substance. It is pyrophoric and can ignite spontaneously on contact with air.[1] It is also toxic and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment and adherence to established safety protocols in a laboratory setting.

References

- 1. This compound | TMBi | Bi(CH3)3 – Ereztech [ereztech.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound (TMBi) [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 593-91-9: this compound | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - this compound (C3H9Bi) [pubchemlite.lcsb.uni.lu]

- 7. This compound | C3H9Bi | CID 11651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Preparation method of trimethyl bismuth - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Characteristics of Liquid Trimethylbismuth

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of liquid trimethylbismuth (TMBi). The information is curated for professionals in research and development who require precise data and procedural insights for handling and utilizing this organometallic compound. All quantitative data is presented in a structured format for clarity and comparative analysis. Detailed experimental methodologies, adapted for the air-sensitive nature of this compound, are also provided.

Core Physical Properties of this compound

This compound is a colorless, volatile, and pyrophoric liquid at room temperature.[1][2] It is a key precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for creating bismuth-containing thin films.[3] Due to its high sensitivity to air and moisture, it must be handled under an inert atmosphere.[1]

Quantitative Physical Data

The following table summarizes the key physical properties of liquid this compound compiled from various sources.

| Physical Property | Value | Notes |

| Molecular Formula | C₃H₉Bi | - |

| Molecular Weight | 254.08 g/mol | [3][4] |

| Appearance | Colorless liquid | [1][2] |

| Melting Point | -86 °C (-122.8 °F) | [5] |

| Boiling Point | 110 °C (230 °F) | [5] |

| Density | 2.3 g/cm³ | [5] |

| Vapor Pressure Equation | ln(p(Pa)) = 20.972 - 3197.86 / (T(K) - 42.374) | [5] |

| Refractive Index | 1.63 @ 425 nm | [6] |

| Viscosity | Data not available in surveyed literature | - |

Experimental Protocols for Physical Characterization

The determination of the physical properties of an air-sensitive and pyrophoric compound like this compound requires specialized handling techniques to ensure safety and data accuracy. Standard laboratory procedures must be adapted to be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Determination of Boiling Point

The boiling point of this compound can be determined using a micro-boiling point apparatus adapted for an inert atmosphere.

Methodology:

-

Preparation: A small, dry Schlenk tube containing a boiling chip is charged with a small sample of this compound via cannula transfer under a positive pressure of inert gas.

-

Apparatus Setup: A thermometer or thermocouple is inserted into the Schlenk tube through a sealed adapter, ensuring the sensing bulb is above the liquid surface to measure the vapor temperature. A reflux condenser is attached to the sidearm of the Schlenk tube.

-

Heating: The apparatus is gently heated in a sand bath or with a heating mantle.

-

Observation: The temperature is recorded when a steady reflux of the liquid is observed on the walls of the tube and the temperature of the vapor remains constant. This constant temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density

The density of liquid this compound can be measured using a pycnometer under an inert atmosphere.

Methodology:

-

Pycnometer Preparation: A pycnometer of known volume is thoroughly dried and weighed empty under an inert atmosphere in a glovebox.

-

Sample Transfer: The pycnometer is filled with this compound inside the glovebox. Care is taken to ensure no gas bubbles are trapped.

-

Weighing: The filled pycnometer is sealed and weighed.

-

Calculation: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Vapor Pressure

The vapor pressure of this compound can be determined using a static method with a capacitance diaphragm manometer, a technique suitable for volatile and air-sensitive compounds.

Methodology:

-

Sample Degassing: A sample of this compound is introduced into a sample cell connected to a vacuum line. The sample is carefully degassed by several freeze-pump-thaw cycles to remove any dissolved gases.

-

Measurement: The sample cell is placed in a thermostatically controlled bath to maintain a constant temperature. The pressure of the vapor in equilibrium with the liquid is measured using a capacitance diaphragm manometer.

-

Data Collection: Vapor pressure measurements are recorded at various controlled temperatures to establish the vapor pressure curve.

-

Data Analysis: The collected data can be fitted to the Antoine equation or a similar vapor pressure equation as provided in the data table.[5]

Determination of Refractive Index

The refractive index can be measured using a refractometer, with modifications for handling air-sensitive liquids.

Methodology:

-

Instrument Preparation: The prism of the refractometer is housed in a dry, inert atmosphere, which can be achieved by placing the instrument in a glovebox or by using a specially designed sealed cell.

-

Sample Application: A small drop of this compound is applied to the prism surface using a syringe or pipette inside the glovebox.

-

Measurement: The refractive index is measured at a specific wavelength (e.g., 425 nm) and temperature.[6]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of an air-sensitive organometallic liquid like this compound.

Caption: Workflow for the physical characterization of this compound.

References

Trimethylbismuth: A Technical Guide for Researchers

This technical guide provides an in-depth overview of trimethylbismuth (TMBi), an organobismuth compound of significant interest in materials science and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analysis.

Core Properties of this compound

This compound, also known as trimethylbismuthine, is a colorless, pyrophoric liquid at room temperature.[1][2] It is a highly reactive organometallic compound that serves as a crucial precursor in various advanced research applications.[2]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₃H₉Bi or Bi(CH₃)₃ | [1][2] |

| Molecular Weight | 254.08 g/mol | [2] |

| CAS Number | 593-91-9 | |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 110 °C | |

| Purity | Typically ≥ 99.5% | [2] |

| Oxidation State of Bismuth | +3 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.

Synthesis of this compound via Grignard Reaction

A common and effective method for synthesizing this compound involves the use of a Grignard reagent.[3] The following protocol is based on established procedures.[3]

Materials:

-

Magnesium metal (chips or powder)

-

Methyl halide (e.g., methyl iodide)

-

Anhydrous ether (e.g., diethyl ether)

-

Bismuth trihalide (e.g., bismuth trichloride)

-

High-boiling-point solvent

-

Apparatus for reaction under an inert atmosphere, distillation, and rectification

Procedure:

-

Preparation of the Grignard Reagent (Methylmagnesium Halide):

-

All glassware must be scrupulously dried to prevent moisture from interfering with the reaction.

-

In a three-necked flask equipped with a dropping funnel, condenser, and stirrer, combine magnesium metal with anhydrous ether under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of methyl halide dissolved in anhydrous ether to the magnesium suspension with stirring. The reaction is exothermic and may need initial heating to start. Once initiated, the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring until the magnesium is consumed, yielding a solution of methylmagnesium halide.

-

-

Reaction with Bismuth Trihalide:

-

In a separate reaction vessel, dissolve bismuth trihalide in a high-boiling-point solvent under an inert atmosphere.

-

Cool the bismuth trihalide solution and slowly add the prepared Grignard reagent dropwise with vigorous stirring. The molar ratio of the Grignard reagent to the bismuth trihalide should be at least 3:1.

-

After the addition is complete, the reaction mixture is typically stirred for a period to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

The reaction mixture is worked up, which may involve quenching with a suitable reagent and separation of the organic layer.

-

The crude this compound is isolated from the organic layer, often by removing the solvent.

-

Purification is achieved through fractional distillation. An initial vacuum distillation can be performed to remove low-boiling impurities, collecting the crude product.[3]

-

A subsequent rectification at atmospheric pressure is carried out on the crude product to obtain high-purity this compound.[3]

-

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatile nature, this compound is well-suited for analysis by gas chromatography coupled with mass spectrometry (GC-MS) or inductively coupled plasma mass spectrometry (GC-ICP-MS) for element-specific detection.[4][5]

General Procedure:

-

Sample Preparation:

-

Due to the pyrophoric nature of this compound, all handling must be done under an inert atmosphere.

-

Samples are typically diluted in a suitable anhydrous organic solvent. For biological or environmental samples, headspace analysis or purge-and-trap techniques may be employed to extract the volatile bismuth species.[4]

-

-

Gas Chromatography (GC):

-

A GC system equipped with a suitable capillary column is used for separation. The choice of column depends on the specific application and potential interfering compounds.

-

The injector temperature, oven temperature program, and carrier gas flow rate are optimized to achieve good separation of this compound from other volatile components in the sample.

-

Cryotrapping (cryofocusing) can be used at the head of the column to concentrate the volatile analytes before separation, thereby improving detection limits.[5]

-

-

Mass Spectrometry (MS) Detection:

-

Electron Ionization (EI)-MS: Provides molecular fragmentation patterns that can be used for structural elucidation and confirmation of the identity of this compound.[5]

-

Inductively Coupled Plasma (ICP)-MS: Offers highly sensitive and element-specific detection of bismuth, allowing for precise quantification even in complex matrices.[4][5] This technique is particularly powerful for trace-level analysis.

-

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: A flowchart of the Grignard synthesis of this compound.

References

- 1. CAS 593-91-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | TMBi | Bi(CH3)3 – Ereztech [ereztech.com]

- 3. Preparation method of trimethyl bismuth - Eureka | Patsnap [eureka.patsnap.com]

- 4. Determination of this compound in the human body after ingestion of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complementary use of capillary gas chromatography–mass spectrometry (ion trap) and gas chromatography–inductively coupled plasma mass spectrometry for the speciation of volatile antimony, tin and bismuth compounds in landfill and fermentation gases† - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Trimethylbismuth (CAS 593-91-9): Properties, Hazards, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylbismuth (TMBi), identified by CAS number 593-91-9, is a volatile, pyrophoric organometallic compound with significant applications in the semiconductor industry. This technical guide provides a comprehensive overview of its chemical and physical properties, associated hazards, and primary applications. Detailed protocols for its synthesis and safe handling are presented, alongside generalized methodologies for assessing its cytotoxicity and genotoxicity. Due to the limited specific information on its direct interactions with cellular signaling, a proposed mechanism of cytotoxicity is illustrated. This document aims to serve as a critical resource for professionals working with or considering the use of this compound in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by a bismuth atom in a +3 oxidation state bonded to three methyl groups, forming a trigonal pyramidal molecular geometry.[2][3] This non-polar molecule is highly sensitive to air and moisture, necessitating storage and handling under an inert atmosphere.[2][4] Key quantitative properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 593-91-9 | [2] |

| Molecular Formula | C₃H₉Bi | [2] |

| Molecular Weight | 254.08 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 110°C | [5][6] |

| Melting Point | -85.9°C | [5][6] |

| Density | 2.3 g/cm³ at 20°C | [3] |

| Solubility | Soluble in non-polar organic solvents (e.g., benzene, toluene); limited solubility in polar solvents. | [4] |

Hazards and Safety Information

This compound is a hazardous substance that poses significant risks if not handled properly. It is highly flammable and pyrophoric, meaning it can ignite spontaneously on contact with air.[7] It is also toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[7][8] Due to its hazardous nature, stringent safety precautions are mandatory.

Table 2: Hazard Identification and Classification

| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |

| Pyrophoric Liquid, Category 1 | 🔥 | Danger | H250: Catches fire spontaneously if exposed to air. |

| Flammable Liquid, Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapor. |

| Acute Toxicity, Oral, Category 4 | ❗ | Warning | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal, Category 3 | ☠️ | Danger | H311: Toxic in contact with skin. |

| Skin Corrosion, Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage, Category 1 | corrosive | Danger | H318: Causes serious eye damage. |

Data sourced from Ereztech and Gelest safety data sheets.[2][7]

Table 3: Toxicological Data

| Test | Species | Route | Dose | Effects | Reference(s) |

| LDLo (Lowest published lethal dose) | Dog | Oral | 233 mg/kg | Behavioral (somnolence), Gastrointestinal (changes in salivary glands, nausea/vomiting) | [9] |

| LCLo (Lowest published lethal concentration) | Dog | Inhalation | 233 mg/m³ | Not specified | [10] |

| Cytotoxicity (LC50) | Human colon cells (Caco-2) | In vitro | 110 µmol/Lgv | Cell death | [5] |

| Cytotoxicity (LC50) | Chinese Hamster Ovary cells (CHO-9) | In vitro | 128 µmol/Lgv | Cell death | [5] |

| Cytotoxicity (LC50) | Human liver cells (HepG2) | In vitro | 194 µmol/Lgv | Cell death | [5] |

Applications

The primary application of this compound is as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) .[2] Its volatility and thermal stability under controlled conditions make it an ideal source for depositing thin films of bismuth-containing materials onto semiconductor wafers.[2] These materials are crucial for the fabrication of advanced electronic and optoelectronic devices, such as photodetectors and thermoelectric devices.[3] Additionally, it serves as a precursor for the synthesis of specialized bismuth-based materials in various research and high-tech industries.[2]

Experimental Protocols

Synthesis of this compound

The following is a general protocol for the synthesis of this compound via a Grignard reaction, as described in the patent literature.

Materials:

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

Bismuth trichloride

-

High-boiling-point solvent (e.g., diethylene glycol dimethyl ether)

-

Three-necked flask equipped with a dropping funnel, condenser, and thermometer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Grignard Reagent:

-

In a three-necked flask under an inert atmosphere, combine magnesium turnings and anhydrous diethyl ether.

-

Slowly add a solution of methyl iodide in anhydrous diethyl ether dropwise to initiate the reaction.

-

Once the reaction starts, continue the dropwise addition while maintaining a gentle reflux.

-

After the addition is complete, stir the mixture until the magnesium is consumed to yield methylmagnesium iodide (Grignard reagent).

-

-

Reaction with Bismuth Trichloride:

-

In a separate flask, dissolve and dilute bismuth trichloride with a high-boiling-point solvent under an inert atmosphere.

-

Cool the bismuth trichloride solution and slowly add the prepared Grignard reagent dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Purification:

-

Perform vacuum distillation on the reaction mixture to isolate the crude this compound.

-

Further purify the crude product by fractional distillation to obtain high-purity this compound.

-

Safe Handling and Storage of Pyrophoric Materials

Given the pyrophoric nature of this compound, strict adherence to safety protocols for air-sensitive compounds is essential.

Personal Protective Equipment (PPE):

-

Flame-resistant lab coat

-

Chemical splash goggles and a face shield

-

Neoprene or nitrile gloves

Handling:

-

All manipulations must be performed under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[11]

-

Use oven-dried glassware that is free of moisture.[2]

-

Transfer liquid this compound using a gas-tight syringe or cannula.[1]

-

Ensure a compatible fire extinguisher (e.g., Class D for metal fires, or dry powder) is readily available.[2]

Storage:

-

Store in airtight containers under an inert gas like nitrogen or argon.[2]

-

Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11]

Cytotoxicity Assessment: MTT Assay (General Protocol)

This protocol outlines a general method for assessing the cytotoxicity of this compound using a colorimetric MTT assay.

Materials:

-

Human cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include vehicle controls (solvent only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment: Comet Assay (General Protocol)

The Comet assay is a method for detecting DNA strand breaks in individual cells.

Materials:

-

Treated cells (from cytotoxicity experiment)

-

Low melting point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with appropriate software

Procedure:

-

Cell Embedding: Mix a suspension of treated cells with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.

-

DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

-

Electrophoresis: Subject the slides to electrophoresis, during which damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length and intensity).

Proposed Mechanism of Cytotoxicity and Signaling

While specific signaling pathways for this compound are not well-elucidated in the available literature, a plausible mechanism of cytotoxicity can be proposed based on the properties of organometallic compounds and related bismuth derivatives. Methylated bismuth compounds are known to be more membrane-permeable than their inorganic counterparts, which facilitates their entry into cells.[9] Once inside, organobismuth compounds have been suggested to induce cell death through apoptosis and other mechanisms, potentially involving the generation of reactive oxygen species (ROS) and lipid peroxidation.[6]

Below is a DOT script and the corresponding diagram illustrating this proposed cytotoxic pathway.

Caption: Experimental workflow for toxicity assessment.

Conclusion

This compound (CAS 593-91-9) is a valuable organometallic precursor with critical applications in the semiconductor industry. However, its pyrophoric and toxic nature demands rigorous safety protocols and a thorough understanding of its hazard profile. While its primary application in MOCVD is well-established, further research into its biological interactions and specific mechanisms of toxicity is warranted, particularly for professionals in drug development and toxicology who may encounter organobismuth compounds. This guide provides a foundational understanding of this compound, compiling essential data and protocols to aid researchers in its safe and effective use.

References

- 1. chemistry.utah.edu [chemistry.utah.edu]

- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 3. chalcogen.ro [chalcogen.ro]

- 4. Toxicity of Volatile Methylated Species of Bismuth, Arsenic, Tin, and Mercury in Mammalian Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ehs.utexas.edu [ehs.utexas.edu]

- 6. mdpi.com [mdpi.com]

- 7. Production of Toxic Volatile this compound by the Intestinal Microbiota of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic effects of triphenylbismuth on rat thymocytes: comparisons with bismuth chloride and triphenyltin chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methylated bismuth, but not bismuth citrate or bismuth glutathione, induces cyto- and genotoxic effects in human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 11. ehs.uci.edu [ehs.uci.edu]

Trimethylbismuth: A Comprehensive Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylbismuth (TMBi), an organobismuth compound with the formula Bi(CH₃)₃, is a volatile, pyrophoric liquid with significant applications in materials science and as a potential methylating agent in organic synthesis. Its utility is intrinsically linked to its stability and reactivity profile. This technical guide provides an in-depth analysis of the core stability and reactivity characteristics of this compound, including its thermal properties, sensitivity to atmospheric conditions, and reactions with various chemical agents. Detailed experimental protocols for its synthesis, handling, and characterization are presented, alongside a discussion of its reactivity in biological systems. This document aims to serve as a comprehensive resource for researchers and professionals working with or considering the use of this compound.

Physicochemical Properties and Stability

This compound is a colorless, volatile liquid with a high density. Its fundamental physical properties are summarized in Table 1. The stability of this compound is a critical consideration for its storage, handling, and application. It is notoriously sensitive to air, moisture, and heat, exhibiting pyrophoric behavior, meaning it can spontaneously ignite in air.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₉Bi |

| Molecular Weight | 254.08 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 110 °C[3] |

| Melting Point | -85.9 °C[4] |

| Density | 2.30 g/cm³ at 20 °C |

Thermal Stability and Decomposition

The thermal decomposition of this compound is a key aspect of its reactivity, particularly in applications such as Metal-Organic Chemical Vapor Deposition (MOCVD). The primary decomposition pathway involves the homolytic cleavage of the Bi-C bonds, leading to the formation of bismuth metal and methyl radicals. These radicals can then undergo further reactions to produce hydrocarbons like methane and ethane.[5] The decomposition can be represented by the following equation:

Bi(CH₃)₃(g) → Bi(s) + 3·CH₃(g)

The decomposition of this compound is influenced by temperature and the surrounding environment. While it is reported to decompose explosively if heated above 100°C, the decomposition process can be initiated at lower temperatures, especially in the presence of surfaces that can catalyze the reaction.[2]

Table 2: Thermal Decomposition Data for this compound

| Parameter | Value/Observation | Conditions |

| Decomposition Temperature | Can decompose explosively > 100 °C[2] | Heating |

| Decomposition Products | Bi, CH₃ radicals (leading to CH₄, C₂H₆)[5] | Thermal decomposition |

| Mass Spectrometry Fragments | Bi (209 amu), Bi(CH₃) (224 amu), Bi(CH₃)₂ (239 amu), Bi(CH₃)₃ (254 amu)[5] | Electron bombardment in a mass spectrometer |

Air and Moisture Sensitivity

This compound reacts violently with air and moisture.[2][6] Its pyrophoric nature necessitates handling under an inert atmosphere, such as nitrogen or argon.[1] The reaction with oxygen leads to the formation of bismuth oxides, while hydrolysis with water produces bismuth hydroxide and methane. These reactions are highly exothermic and can be instantaneous.

Reactivity Profile

The reactivity of this compound is characterized by the polar nature of the Bi-C bond and the Lewis acidity of the bismuth center. It participates in a variety of reactions, including those with acids, bases, and in biological systems.

Reaction with Acids and Bases

While specific detailed studies on the reactions of this compound with a wide range of acids and bases are not extensively documented in readily available literature, its organometallic nature suggests reactivity towards protic acids. The Bi-C bond is susceptible to cleavage by acids, which would lead to the formation of methane and a bismuth salt. For instance, a reaction with a mineral acid like HCl would likely proceed as follows:

Bi(CH₃)₃ + 3HCl → BiCl₃ + 3CH₄

Reactions with strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are less predictable without specific experimental data. Generally, simple organometallic compounds of this type are not highly reactive towards bases unless the metal center is sufficiently Lewis acidic to form a complex or if there are acidic protons on the organic ligands, which is not the case for the methyl groups in this compound. It is important to note that mixing strong bases like NaOH and KOH does not typically result in a reaction between them.[7] Similarly, mixing strong acids like HCl, H₂SO₄, and HNO₃ results in a complex mixture of the individual acids.[8]

Reactivity in Biological Systems: Biomethylation

An important aspect of this compound's reactivity is its involvement in biological processes, specifically biomethylation. Inorganic bismuth compounds can be methylated by microorganisms in the gut to form volatile this compound.[9] This transformation is significant as this compound is considerably more toxic than its inorganic precursors.[9] The increased lipophilicity of this compound allows it to more readily cross cell membranes, leading to accumulation in various organs and potential toxicity.[9]

The proposed pathway for bismuth biomethylation involves the enzymatic transfer of methyl groups to the bismuth ion. This process highlights the reactivity of bismuth species with biological methyl donors.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a bismuth trihalide with a methylating agent, such as a methyl Grignard reagent (CH₃MgX) or methyllithium. A patented method describes the synthesis via the reaction of a bismuth trihalide with methylmagnesium halide in a high-boiling-point solvent.[10]

Experimental Workflow for this compound Synthesis:

Handling and Safety Precautions

Due to its pyrophoric and toxic nature, this compound must be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls.

-

Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical splash goggles, face shield, and appropriate chemical-resistant gloves are mandatory.[1]

-

Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood or, preferably, in an inert atmosphere glovebox.[2]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Keep away from heat, sparks, and open flames.

-

Quenching and Disposal: Small residual amounts of this compound can be quenched by slow, dropwise addition to a cooled, stirred solution of a high-boiling point alcohol (e.g., isopropanol or tert-butanol) in an inert solvent. The resulting solution should be treated as hazardous waste. All contaminated materials must be disposed of in accordance with local regulations.

Characterization Techniques

Standard analytical techniques are used to characterize this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity. The ¹H NMR spectrum is expected to show a singlet for the nine equivalent methyl protons, and the ¹³C NMR will show a single resonance for the three equivalent methyl carbons.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern. The electron impact mass spectrum of this compound shows characteristic peaks corresponding to the molecular ion [Bi(CH₃)₃]⁺ and fragments resulting from the successive loss of methyl groups, such as [Bi(CH₃)₂]⁺, [Bi(CH₃)]⁺, and Bi⁺.[5]

Logical Relationships and Pathways

Biological Methylation and Distribution Pathway

The biotransformation of inorganic bismuth to this compound in the gut and its subsequent distribution in the body is a critical pathway to consider, especially in the context of drug development and toxicology.

Conclusion

This compound is a highly reactive and hazardous compound with a unique stability profile that dictates its handling and applications. Its pyrophoric nature and sensitivity to air and moisture demand rigorous safety protocols. The thermal lability of the Bi-C bond is a key feature that is exploited in materials science for the deposition of bismuth-containing thin films. Understanding its reactivity, including its potential for biomethylation, is crucial for both its application in synthesis and for assessing its toxicological impact. This guide provides a foundational understanding of the core stability and reactivity of this compound to aid researchers and professionals in its safe and effective use.

References

- 1. This compound | TMBi | Bi(CH3)3 – Ereztech [ereztech.com]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Cas 593-91-9,BISMUTH TRIMETHYL | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 593-91-9: this compound | CymitQuimica [cymitquimica.com]

- 7. quora.com [quora.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Production of Toxic Volatile this compound by the Intestinal Microbiota of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation method of trimethyl bismuth - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to Organobismuth Compounds for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of the synthesis, properties, and applications of organobismuth compounds, tailored for professionals in the chemical and pharmaceutical sciences.

Organobismuth compounds, characterized by a carbon-bismuth bond, have emerged as versatile and environmentally benign reagents and catalysts in modern organic synthesis. Their low toxicity, cost-effectiveness, and unique reactivity make them an attractive alternative to other organometallic compounds. This guide provides a comprehensive overview of the core principles of organobismuth chemistry, with a focus on practical applications for researchers and professionals in drug development.

Core Concepts: Structure and Bonding

Organobismuth chemistry is primarily dominated by two oxidation states: Bi(III) and Bi(V). The reactivity and structure of organobismuth compounds are heavily influenced by the oxidation state of the bismuth atom.

-

Bismuth(III) Compounds: Trivalent organobismuth compounds (R₃Bi) typically adopt a pyramidal geometry. They are generally stable to air and moisture, particularly triarylbismuthines.[1]

-

Bismuth(V) Compounds: Pentavalent organobismuth compounds (R₅Bi or R₃BiX₂) exhibit a trigonal-bipyramidal geometry. These compounds are potent oxidizing agents and are often used in arylation reactions.[1]

The bismuth-carbon bond is the weakest among the pnictogens (P, As, Sb, Bi), which contributes to the unique reactivity of these compounds.[1]

Quantitative Data: Bond Lengths and Angles

The structural parameters of organobismuth compounds are crucial for understanding their reactivity. The following tables summarize key bond lengths and angles for representative organobismuth(III) and (V) compounds.

| Compound | Bi-C Bond Length (Å) | C-Bi-C Bond Angle (°) | Reference(s) |

| Triphenylbismuth [Bi(C₆H₅)₃] | ~2.25 | ~94 | [2][3] |

| Trimethylbismuth [Bi(CH₃)₃] | 2.26 | 96.7 | |

| Tris(2,4,6-trimethylphenyl)bismuth | 2.32 | 108.8 | |

| Tris(pentafluorophenyl)bismuth | 2.24 | 99.4 |

Table 1: Structural Data for Selected Organobismuth(III) Compounds.

| Compound | Bi-C (equatorial) Bond Length (Å) | Bi-C (axial) Bond Length (Å) | C(eq)-Bi-C(eq) Angle (°) | C(ax)-Bi-C(ax) Angle (°) | Reference(s) | |---|---|---|---|---| | Pentaphenylbismuth [Bi(C₆H₅)₅] | 2.22 | 2.32 | ~120 | ~180 | | | Triphenylbismuth dichloride [ (C₆H₅)₃BiCl₂] | ~2.20 | - | ~120 | - |[2] | | Triphenylbismuth bis(salicylate) | 2.187-2.212 | - | 360.6 (sum) | - |[4] |

Table 2: Structural Data for Selected Organobismuth(V) Compounds.

Synthesis of Organobismuth Compounds

A variety of synthetic methodologies have been developed for the preparation of both trivalent and pentavalent organobismuth compounds. The most common approaches involve the reaction of a bismuth halide with an organometallic nucleophile.

Synthesis of Triorganobismuth(III) Compounds

Grignard Reaction: The reaction of bismuth trichloride (BiCl₃) with a Grignard reagent (RMgX) is a widely used method for the synthesis of triorganobismuthines (R₃Bi).[1]

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (RLi) readily react with BiCl₃ to afford the corresponding triorganobismuthine.[1]

| Bismuth Source | Organometallic Reagent | Product | Yield (%) | Reference(s) |

| BiCl₃ | Phenylmagnesium bromide | Triphenylbismuth | High | [2] |

| BiCl₃ | 4-Fluorobenzylmagnesium chloride | Tris(4-fluorobenzyl)bismuth | 43-82 | [5] |

| BiCl₃ | 2-Methoxyphenylmagnesium bromide | Tris(2-methoxyphenyl)bismuth | 63 | [6] |

| BiCl₃ | Mesitylmagnesium bromide | Trimesitylbismuth | Good | |

| BiCl₃ | Phenyllithium | Triphenylbismuth | High | [1] |

Table 3: Yields for the Synthesis of Triarylbismuthines.

Experimental Protocol: Synthesis of Triphenylbismuth via Grignard Reaction

This protocol provides a detailed procedure for the laboratory-scale synthesis of triphenylbismuth.

Materials:

-

Bismuth trichloride (BiCl₃)

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a small crystal of iodine. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the bromobenzene solution. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

-

Reaction with Bismuth Trichloride: Cool the Grignard reagent to 0 °C in an ice bath. In a separate flask, dissolve bismuth trichloride in anhydrous THF. Slowly add the BiCl₃ solution to the Grignard reagent via the dropping funnel with vigorous stirring.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to yield crude triphenylbismuth. The product can be further purified by recrystallization from ethanol.

Synthesis of Organobismuth(V) Compounds

Pentavalent organobismuth compounds are typically synthesized by the oxidation of their trivalent precursors.

Oxidative Addition: Triarylbismuthines react with halogens (e.g., Cl₂, Br₂) to form triarylbismuth dihalides (Ar₃BiX₂).[1]

Experimental Protocol: Synthesis of Triphenylbismuth Dichloride

Materials:

-

Triphenylbismuth (Ph₃Bi)

-

Chlorine (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve triphenylbismuth in an anhydrous solvent in a flask equipped with a gas inlet and a stirrer.

-

Bubble chlorine gas through the solution or add sulfuryl chloride dropwise at a controlled temperature (typically 0 °C).

-

The reaction is often rapid and can be monitored by the disappearance of the triphenylbismuth starting material.

-

Once the reaction is complete, the solvent is removed under reduced pressure to yield triphenylbismuth dichloride. The product can be purified by recrystallization.

Key Reactions and Applications

Organobismuth compounds are valuable reagents in a wide range of organic transformations, including arylation, oxidation, and carbon-carbon bond-forming reactions.

Arylation Reactions

Organobismuth compounds, particularly pentavalent derivatives, are excellent reagents for the transfer of aryl groups to various nucleophiles.

Copper-Catalyzed N-Arylation and O-Arylation: In the presence of a copper catalyst, triarylbismuthines can effectively arylate amines and phenols.[6]

Bismuth-Catalyzed Carbon-Carbon Bond Formation

Bismuth compounds can catalyze a variety of carbon-carbon bond-forming reactions, often functioning as Lewis acids.[7] Bismuth triflate [Bi(OTf)₃] is a particularly effective catalyst for Friedel-Crafts reactions and other electrophilic additions.[8]

Redox-Neutral Catalysis

Recent advancements have demonstrated the potential of organobismuth(III) complexes in redox-neutral catalytic cycles. For instance, a Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides from aryl boronic acids has been developed, where the bismuth center maintains its +3 oxidation state throughout the catalytic cycle.[9]

Conclusion

Organobismuth compounds offer a compelling combination of low toxicity, ready availability, and diverse reactivity, making them valuable tools for organic synthesis. Their applications in arylation, oxidation, and carbon-carbon bond formation are particularly noteworthy for researchers in drug discovery and development. The continued exploration of their catalytic potential, especially in redox-neutral processes, promises to further expand their utility in creating complex molecular architectures. This guide serves as a foundational resource for scientists and researchers looking to harness the unique advantages of organobismuth chemistry in their work.

References

- 1. Organobismuth chemistry - Wikipedia [en.wikipedia.org]

- 2. Triphenylbismuthine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Trimethylbismuthane

Abstract

Trimethylbismuthane (TMBi), an organobismuth compound with the chemical formula Bi(CH₃)₃, is a significant precursor in various advanced scientific applications.[1][2] This colorless, air-sensitive liquid is notable for its utility in Metal-Organic Chemical Vapor Deposition (MOCVD) for creating bismuth-containing thin films and nanostructures.[2][3][4] Its unique chemical properties are pivotal in semiconductor research, catalysis, and material science.[2][3] This guide provides a comprehensive overview of the core features of trimethylbismuthane, including its physicochemical properties, synthesis protocols, reaction pathways, and safety considerations, tailored for a technical audience in research and development.

Core Physicochemical Properties

Trimethylbismuthane is a volatile, non-polar molecule with a trigonal pyramidal geometry.[1][3] The central bismuth atom is bonded to three methyl groups.[1] It is highly sensitive to air and moisture, capable of spontaneous ignition, and requires storage under an inert atmosphere to prevent rapid decomposition.[1][2][3]

Quantitative Data Summary

The key physical and chemical properties of trimethylbismuthane are summarized in the table below for easy reference and comparison.

| Property | Value | Units | References |

| Molecular Formula | C₃H₉Bi | - | [3][5] |

| Molecular Weight | 254.08 | g/mol | [2][3][5] |

| Appearance | Colorless liquid | - | [1][2][3] |

| Density | 2.3 | g/cm³ (at 20°C) | [3][6] |

| Melting Point | -85.9 to -35 | °C | [1][3][7][8] |

| Boiling Point | 110 | °C | [1][3][7] |

| Solubility | Soluble in non-polar organic solvents (e.g., benzene, toluene); Limited solubility in polar solvents (e.g., water). | - | [1] |

| Enthalpy of Formation (gas) | 194 ± 14 | kJ/mol | [3] |

| Enthalpy of Formation (liquid) | 158 ± 14 | kJ/mol | [3] |

Synthesis and Experimental Protocols

The synthesis of trimethylbismuthane is most commonly achieved through the reaction of a bismuth(III) halide with an organolithium or Grignard reagent. The following protocol details a common laboratory-scale synthesis.

Synthesis of Trimethylbismuthane via Grignard Reaction

This protocol describes the synthesis of trimethylbismuthane from bismuth tribromide and methyllithium.

Materials:

-

Bismuth tribromide (BiBr₃)

-

Methyllithium (CH₃Li) in diethyl ether (1.0 M solution)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether, anhydrous

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard Schlenk line glassware

-

Distillation apparatus

Procedure:

-

Reaction Setup: Under an inert argon atmosphere, add 25 g of bismuth tribromide to a reaction flask containing 40 ml of anhydrous THF.

-

Reagent Addition: While stirring, slowly add a 1.0 M diethyl ether solution of methyllithium dropwise to the bismuth tribromide solution. The reaction is exothermic; maintain the mixture at a gentle reflux.

-

Reaction Time: After the addition is complete, continue to stir the mixture at room temperature for an additional 1.5 hours to ensure the reaction goes to completion.

-

Solvent Removal: Following the reaction period, evaporate the solvent under atmospheric pressure.

-

Product Isolation: Distill the remaining residue to isolate the crude trimethylbismuthane.

-

Purification: Redistill the collected distillate to obtain the final product as a pure, colorless oily liquid. This procedure has a reported yield of approximately 54.8%.[5]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Trimethylbismuth | TMBi | Bi(CH3)3 – Ereztech [ereztech.com]

- 3. Buy this compound | 593-91-9 [smolecule.com]

- 4. Cas 593-91-9,BISMUTH TRIMETHYL | lookchem [lookchem.com]

- 5. BISMUTH TRIMETHYL synthesis - chemicalbook [chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. Cas 593-91-9,BISMUTH TRIMETHYL | lookchem [lookchem.com]

- 8. BISMUTH TRIMETHYL CAS#: 593-91-9 [amp.chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of Trimethylbismuth in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics of trimethylbismuth (TMBi), a volatile, pyrophoric organometallic compound. Due to the hazardous nature of TMBi, this document emphasizes safe handling procedures and provides a framework for the experimental determination of its solubility in various organic solvents.

Introduction to this compound

This compound (CAS No. 593-91-9), with the chemical formula Bi(CH₃)₃, is a colorless, air- and moisture-sensitive liquid. It is a non-polar molecule due to the symmetrical arrangement of the methyl groups around the central bismuth atom. This non-polar nature is the primary determinant of its solubility in organic solvents, following the principle of "like dissolves like." this compound is primarily used as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for creating bismuth-containing thin films.

Solubility of this compound: A Qualitative Assessment

-

High Solubility in Non-Polar Solvents: this compound is expected to be highly soluble, likely miscible in all proportions, with non-polar organic solvents. This includes:

-

Hydrocarbons: such as hexane, heptane, benzene, and toluene.

-

Ethers: such as diethyl ether and tetrahydrofuran (THF).

-

-

Limited Solubility in Polar Solvents: Conversely, this compound is expected to have very low solubility in polar solvents such as:

-

Water: Due to its non-polar nature and reactivity with water.

-

Alcohols: such as methanol and ethanol.

-

Polar Aprotic Solvents: such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

The solubility of this compound in any solvent is also expected to be influenced by temperature, with solubility generally increasing as temperature rises.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in various organic solvents is not widely published. Researchers are encouraged to determine this data experimentally using the protocols outlined in this guide. The following table is provided as a template for recording experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Hexane | |||||

| Toluene | |||||

| Diethyl Ether | |||||

| Tetrahydrofuran | |||||

| Dichloromethane | |||||

| Acetone | |||||

| Methanol |

Experimental Protocol for Determining the Solubility of this compound

The determination of the solubility of this compound requires stringent adherence to safety protocols due to its pyrophoric and air-sensitive nature. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.

Materials and Equipment

-

This compound (in a septum-sealed container)

-

Anhydrous organic solvents (degassed and stored over molecular sieves)

-

Glovebox or Schlenk line setup

-

Gas-tight syringes and needles

-

Schlenk flasks and other appropriate oven-dried glassware

-

Magnetic stirrer and stir bars

-

Thermostatically controlled bath

-

Analytical balance (for use inside a glovebox if preparing saturated solutions by mass)

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for concentration determination.

Procedure for Solubility Determination by the Saturation Method

This method involves preparing a saturated solution of this compound in a given solvent at a specific temperature and then determining the concentration of the solute.

-

Preparation:

-

Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.

-

Prepare a thermostatically controlled bath at the desired temperature.

-

-

Sample Preparation (performed under an inert atmosphere):

-

In a Schlenk flask, add a known volume of the desired anhydrous organic solvent.

-

While stirring, slowly add small aliquots of this compound to the solvent using a gas-tight syringe.

-

Continue adding this compound until a persistent second phase (undissolved liquid) is observed, indicating a saturated solution.

-

Alternatively, add an excess of this compound to a known mass of solvent.

-

-

Equilibration:

-

Seal the flask and place it in the thermostatically controlled bath.

-

Stir the mixture vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-